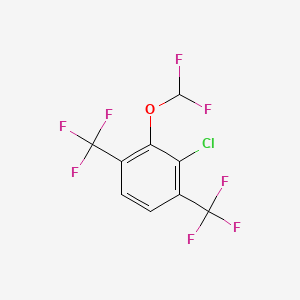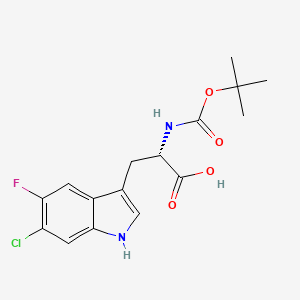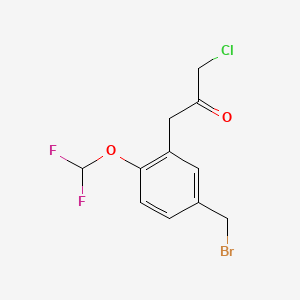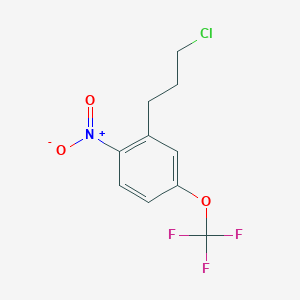
1-(3-Chloropropyl)-2-nitro-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-nitro-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-nitro-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a trifluoromethoxybenzene derivative, followed by the introduction of the chloropropyl group through a substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-2-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used to replace the chloropropyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloropropyl group can produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-nitro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound of interest for further study.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)-2-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties.
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene: Similar structure but with a different position of the trifluoromethoxy group.
1-(3-Chloropropyl)-2-nitro-5-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1-(3-Chloropropyl)-2-nitro-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C10H9ClF3NO3 |
|---|---|
Peso molecular |
283.63 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-1-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-6-8(18-10(12,13)14)3-4-9(7)15(16)17/h3-4,6H,1-2,5H2 |
Clave InChI |
UCMJBBJTQYLZHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)CCCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


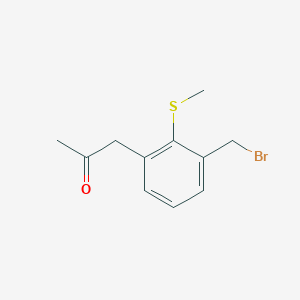
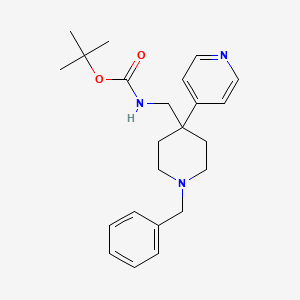


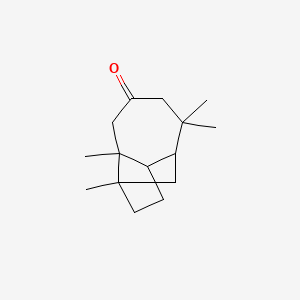
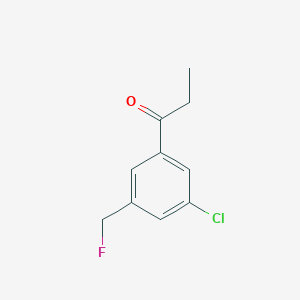
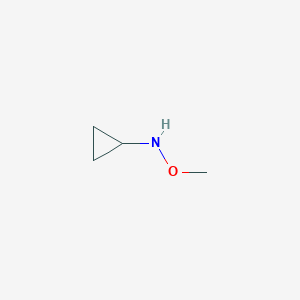
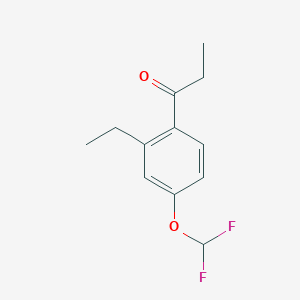
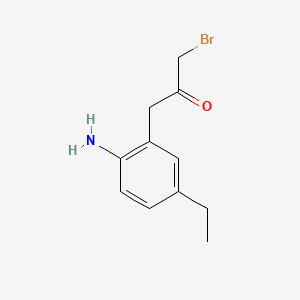
![4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B14053803.png)
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
